1,2-Dichloro-3-fluoro-4-iodobenzene
Overview
Description
1,2-Dichloro-3-fluoro-4-iodobenzene is a chemical compound with the molecular formula C6H2Cl2FI . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular weight of this compound is 290.89 . The InChI key, which is a unique identifier for the compound, is XOOVYHNHQRYCCG-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 290.89 .Scientific Research Applications
Organometallic Chemistry and Catalysis
1,2-Dichloro-3-fluoro-4-iodobenzene, like its fluorinated benzene counterparts, is recognized for its role in organometallic chemistry and catalysis. The presence of fluorine substituents diminishes the ability to donate π-electron density, making fluorobenzenes weakly interacting with metal centers. This property allows for their use as non-coordinating solvents or readily displaced ligands in transition-metal-based catalysis. Organometallic complexes involving fluorobenzenes demonstrate trends in binding strength with increased fluorination and various substitution patterns. C-H and C-F bond activation reactions can be induced using suitable reactive transition metal complexes, offering opportunities for their exploitation in organic synthesis (Pike, Crimmin, & Chaplin, 2017).
Environmental Biodegradation
Fluorinated benzenes, including those structurally related to this compound, are often used in the industrial synthesis of pharmaceutical and agricultural chemicals. Their biodegradation potential is critical for environmental considerations. Studies on microbial strains capable of degrading such compounds highlight the importance of understanding and leveraging microbial pathways for environmental cleanup. Labrys portucalensis, for instance, has been shown to degrade difluorobenzenes, demonstrating the potential for bioremediation strategies in mitigating pollution from these organic compounds (Moreira, Amorim, Carvalho, & Castro, 2009).
Vibrational Spectroscopy
The vibrational spectra of halogenated benzenes, including those similar to this compound, have been extensively studied using mass-analyzed threshold ionization (MATI) spectroscopy. These studies provide valuable insights into the electronic states and molecular vibrations of halobenzene cations. Understanding the vibrational properties of such molecules is crucial for applications in molecular spectroscopy and the development of materials with specific electronic characteristics (Kwon, Kim, & Kim, 2002).
Synthetic Chemistry
The chemical reactivity and versatility of this compound and related compounds are leveraged in synthetic chemistry for constructing complex molecular structures. These compounds serve as precursors or intermediates in various organic transformations, including cross-coupling reactions, halogenation, and nucleophilic substitution processes. Such applications are fundamental in the synthesis of new materials, pharmaceuticals, and agrochemicals, underscoring the importance of halogenated benzenes in modern synthetic strategies (Diemer, Leroux, & Colobert, 2011).
Safety and Hazards
Properties
IUPAC Name |
1,2-dichloro-3-fluoro-4-iodobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FI/c7-3-1-2-4(10)6(9)5(3)8/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOVYHNHQRYCCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FI | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.89 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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